REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(=O)([O-])[O-:7].[K+].[K+].[NH:12]1CCC[C@H:13]1C(O)=O.BrC1[C:29]2[N:28]=[C:27]([N+:30]([O-])=O)[CH:26]=[CH:25][C:24]=2[NH:23]N=1.[OH2:33]>CS(C)=O.C(O)(C)C.C(Cl)Cl>[N:1]1([C:13]2[C:29]3[C:24](=[N:25][CH:26]=[C:27]([N+:30]([O-:7])=[O:33])[CH:28]=3)[NH:23][N:12]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2.3|
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
cuprous iodide
|
Quantity
|
78 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-bromo-5-nitro-pyrazolopyridine
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NNC=2C=CC(=NC21)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with another portion of 10% IPA/DCM
|
Type
|
WASH
|
Details
|
The combined organic layers were washed twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=NNC2=NC=C(C=C21)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 mg | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |